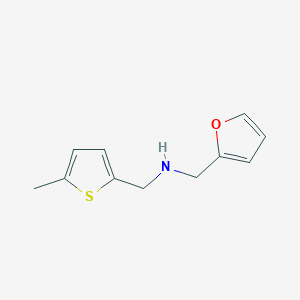

Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine: is an organic compound that belongs to the class of heterocyclic amines. This compound features a furan ring and a thiophene ring, both of which are aromatic heterocycles, connected through a methylene bridge to an amine group. The presence of these heterocyclic rings imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine typically begins with commercially available furan and thiophene derivatives.

Reaction Steps:

Industrial Production Methods:

Batch Process: The synthesis can be carried out in a batch reactor where the reactants are mixed and allowed to react under controlled temperature and pressure conditions.

Continuous Process: For large-scale production, a continuous flow reactor can be used to maintain a steady supply of reactants and products, improving efficiency and yield.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the furan and thiophene rings.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines.

Substitution Products: Alkylated or acylated derivatives.

科学的研究の応用

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

Biological Probes: The compound can be used as a probe to study the function of enzymes and receptors in biological systems.

Drug Development: Its unique structure makes it a potential candidate for the development of new drugs targeting specific biological pathways.

Medicine:

Therapeutic Agents: The compound’s ability to interact with biological targets makes it a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

Industry:

Material Science: It can be used in the development of new materials with specific electronic and optical properties.

Polymer Chemistry: The compound can be incorporated into polymers to modify their physical and chemical properties.

作用機序

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate the activity of receptors by binding to their ligand-binding domains, altering signal transduction pathways.

類似化合物との比較

Furan-2-ylmethylamine: Lacks the thiophene ring, making it less versatile in chemical reactions.

Thiophen-2-ylmethylamine: Lacks the furan ring, resulting in different electronic properties.

Furan-2-ylmethyl-(5-methyl-thiophen-2-yl)-methanol: Contains a hydroxyl group instead of an amine group, affecting its reactivity and applications.

Uniqueness:

Dual Heterocyclic Rings: The presence of both furan and thiophene rings imparts unique electronic and steric properties, enhancing its reactivity and versatility in various applications.

Amine Functionality: The amine group provides additional sites for chemical modification, making it a valuable intermediate in organic synthesis.

生物活性

Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant case studies pertaining to this compound.

Chemical Structure and Properties

This compound features a furan ring and a thiophene ring, which contribute to its structural diversity and biological activity. The presence of these heterocycles allows for various interactions with biological macromolecules, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research indicates that derivatives of compounds containing furan and thiophene rings exhibit significant antimicrobial properties. For instance, furan-based compounds have demonstrated broad antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . In some studies, specific derivatives outperformed traditional antibiotics like streptomycin and tetracycline .

Anticancer Potential

Furan derivatives have been investigated for their anticancer properties. A study highlighted that certain furan-containing compounds inhibited topoisomerase I-mediated DNA uncoiling in vitro, suggesting a mechanism for their anticancer activity. The ability to inhibit cell proliferation was also noted in several studies involving human cancer cell lines .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes, such as topoisomerases.

- Receptor Modulation : It could interact with various receptors, altering their activity and thereby influencing cellular signaling pathways.

- Antiviral Activity : Some studies have indicated that related compounds can inhibit viral replication, particularly against strains like SARS-CoV-2, by targeting viral proteases .

Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of a series of furan derivatives against multiple bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics, highlighting their potential as alternative therapeutic agents .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of furan derivatives, researchers found that specific compounds showed promising results in inhibiting the growth of breast cancer cell lines. The study emphasized the importance of structural modifications in enhancing the anticancer properties of these compounds .

Data Tables

| Biological Activity | Tested Compounds | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|---|

| Antibacterial | Furan Derivatives | E. coli, S. aureus | < 10 µg/mL |

| Anticancer | Furan-Thiophene Compounds | MDA-MB468, MCF-7 | IC50 < 5 µM |

| Antiviral | Thiophene Derivatives | SARS-CoV-2 | IC50 < 2 µM |

特性

IUPAC Name |

1-(furan-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10/h2-6,12H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAJYOFWSDNJDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406021 |

Source

|

| Record name | Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878452-72-3 |

Source

|

| Record name | Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。